![molecular formula C12H16FNO B1461782 [(2S)-1-[(3-Fluorphenyl)methyl]pyrrolidin-2-yl]methanol CAS No. 892386-87-7](/img/structure/B1461782.png)
[(2S)-1-[(3-Fluorphenyl)methyl]pyrrolidin-2-yl]methanol
Übersicht
Beschreibung
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol, also known as 3-fluorophenylmethylpyrrolidin-2-ylmethanol, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrrolidin-2-ylmethanol family, a group of compounds that are used as intermediates in organic synthesis. This compound has been found to have numerous potential applications in the fields of medicine, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen. Seine Präsenz in Molekülen kann zur Stereochemie des Arzneimittels beitragen und die dreidimensionale Abdeckung verbessern, was für die Bindung an enantioselektive Proteine entscheidend ist . Diese Verbindung könnte verwendet werden, um neue Medikamente zu entwickeln, die sich auf die Verbesserung der pharmakokinetischen Eigenschaften und die Erhöhung der Zielselektivität konzentrieren.
Medizinische Chemie
In der medizinischen Chemie wird das Pyrrolidin-Gerüst verwendet, um den Pharmakophorraum aufgrund seiner sp³-Hybridisierung effizient zu erforschen. Die fragliche Verbindung könnte als Leitstruktur für die Synthese neuer Verbindungen mit potenziellen therapeutischen Wirkungen dienen .
Synthese von bioaktiven Molekülen
Die Stereogenität des Pyrrolidinrings ermöglicht die Erzeugung verschiedener Stereoisomere, die zu unterschiedlichen biologischen Profilen führen können. Diese Verbindung könnte entscheidend sein für die Synthese von bioaktiven Molekülen, die für ihre Aktivität eine bestimmte räumliche Orientierung erfordern .
Enantioselektive Katalyse
Der chirale Charakter dieser Verbindung macht sie zu einem Kandidaten für die Verwendung in der enantioselektiven Katalyse. Sie könnte verwendet werden, um Chiralität in synthetisierten Molekülen zu induzieren, was ein wertvolles Attribut bei der Herstellung bestimmter Arzneimittel ist .
Biologische Studien
Die Fluorphenylgruppe in der Verbindung könnte von besonderem Interesse für biologische Studien sein, da fluorierte Verbindungen oft einzigartige Wechselwirkungen mit biologischen Systemen aufweisen. Dies könnte für die Entwicklung diagnostischer Werkzeuge oder neuer Behandlungen genutzt werden .
Chemische Biologie
In der chemischen Biologie könnte die Verbindung verwendet werden, um Protein-Ligand-Wechselwirkungen zu untersuchen, insbesondere mit Proteinen, die eine Präferenz für Liganden mit einem Pyrrolidinring haben. Dies könnte helfen, Krankheitsmechanismen auf molekularer Ebene zu verstehen .
Materialwissenschaft
Die strukturellen Merkmale dieser Verbindung könnten in der Materialwissenschaft genutzt werden, insbesondere bei der Entwicklung organischer Halbleiter oder anderer Materialien, bei denen der Pyrrolidinring vorteilhafte elektronische Eigenschaften verleihen könnte .
Analytische Chemie
Als Standard- oder Referenzverbindung könnte sie in der analytischen Chemie verwendet werden, um neue Methoden für die Detektion und Quantifizierung ähnlicher Strukturen in komplexen Gemischen zu entwickeln .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing the biological activity of the compound .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many chemical compounds .
Vorteile Und Einschränkungen Für Laborexperimente
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanolylmethylpyrrolidin-2-ylmethanol has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for use in research. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. One limitation is that it is a relatively new compound, making it difficult to predict its effects in certain situations. Additionally, it is a relatively toxic compound, making it unsuitable for use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanolylmethylpyrrolidin-2-ylmethanol in scientific research. One potential direction is to further explore its potential applications in the fields of medicine, pharmacology, and biochemistry. Another potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential therapeutic applications. Finally, further research could be conducted to explore its potential toxicity and its potential for use in long-term experiments.
Biochemische Analyse
Biochemical Properties
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its stereochemistry and three-dimensional coverage . It has been observed to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of specific signaling pathways, leading to changes in cellular responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzyme active sites, potentially inhibiting or activating their functions . These binding interactions can lead to downstream effects on gene expression, further influencing cellular processes. Understanding these molecular mechanisms is essential for developing potential therapeutic applications of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular responses . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with specific enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s overall impact on biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of [(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(14)9-15/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEDSHEHERBD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




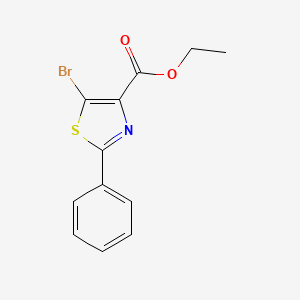

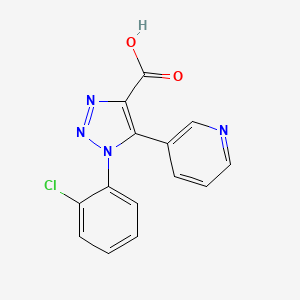

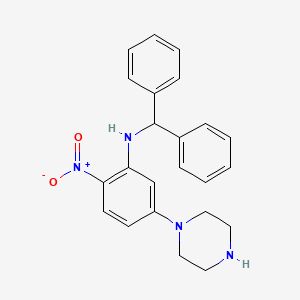
![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)
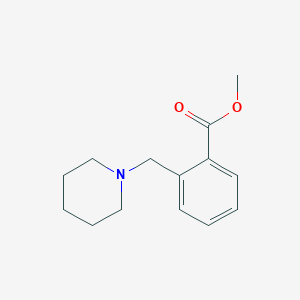
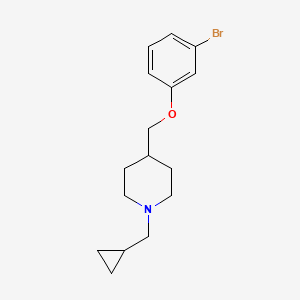
![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)


![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)